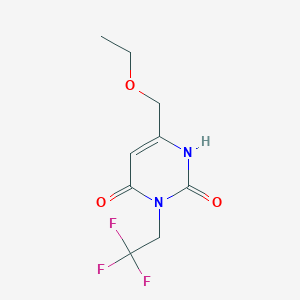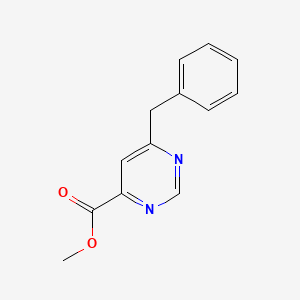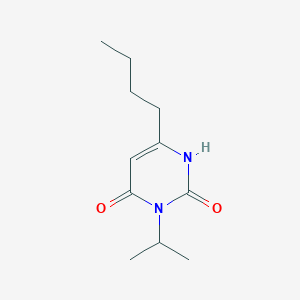
6-Butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
6-Butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as BPTPD, is a synthetic organic compound belonging to the class of pyrimidine derivatives. It is a colorless, crystalline solid with a pungent odor, and is soluble in organic solvents. BPTPD has been studied extensively and has been found to have a wide range of applications in scientific research, including as a catalyst, in drug synthesis, and as a reagent in organic synthesis.
Applications De Recherche Scientifique
Antiproliferative Activity
This compound has been studied for its potential in inhibiting the proliferation of cancer cells. The pyridine derivatives, which share a similar structure, have shown promising results against liver carcinoma cell lines (HEPG2), suggesting that our compound could be explored for similar antitumor activities .
Biological Activity
The core structure of the compound is related to pyridines, which are known to exhibit a wide range of biological activities. These include antihypertensive, anti-inflammatory, analgesic, and antimicrobial properties. As such, this compound could be a candidate for developing new medications with these therapeutic effects .
Bioisosteres Development
The compound could act as a bioisostere for α-terthiophene, a known protein kinase C inhibitor. This suggests its potential application in designing new molecules that can modulate this enzyme, which plays a significant role in cell signaling and cancer progression .
Metal Complex Formation
The ability of pyridine derivatives to form metal complexes has been documented. This property can be utilized in the development of new materials and catalysts, which could have implications in industrial chemistry and environmental applications .
DNA/RNA Binding
Research has indicated that pyridine derivatives can bind with DNA/RNA. This characteristic could be harnessed for the compound to develop new therapeutic agents that interact with genetic material for treating genetic disorders .
Pharmacological Applications
Given the diverse pharmacological activities of related pyridine compounds, there is potential for this compound to be used in drug discovery and development, particularly in the search for new treatments for chronic diseases .
Chemical Synthesis
The compound’s structure lends itself to facile synthesis, which is advantageous for creating a variety of derivatives. These derivatives can then be screened for a multitude of activities, ranging from pharmacological to material science applications .
Propriétés
IUPAC Name |
6-butyl-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-4-5-6-9-7-10(14)13(8(2)3)11(15)12-9/h7-8H,4-6H2,1-3H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZCXEWUCNIIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)N(C(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



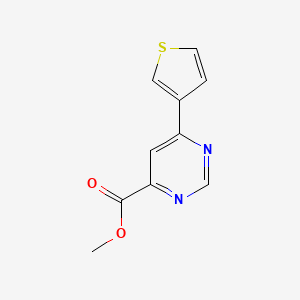
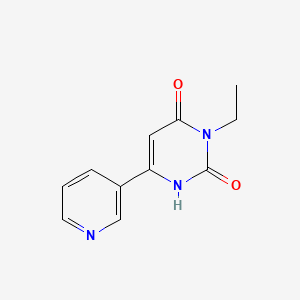
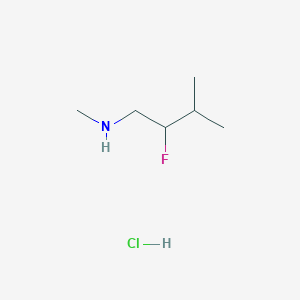
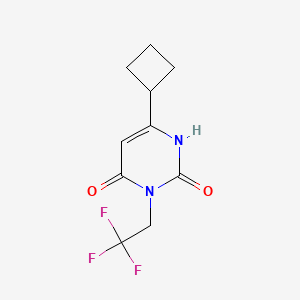

![3-(Propan-2-yl)-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484374.png)
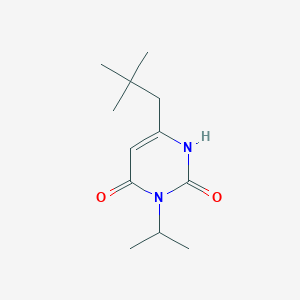
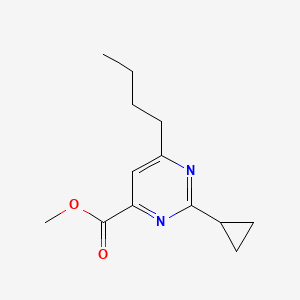
![Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484378.png)



